molecular formula C14H16F3NO3S2 B2598739 8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351597-59-5

8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2598739
CAS No.: 1351597-59-5
M. Wt: 367.4
InChI Key: WFRROATXBXFIHG-UHFFFAOYSA-N
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Description

8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C14H16F3NO3S2 and its molecular weight is 367.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

Researchers have developed various methods to synthesize azaspiro[4.5]decanes, including 8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane, which are crucial for pharmaceutical and chemical research. One notable method involves copper-mediated α-trifluoromethylation of N-phenylcinnamamides coupled with cyclization and dearomatization, leading to the construction of various trifluoromethylated 1-azaspiro[4.5]decanes with excellent regioselectivity and diastereoselectivity (Han et al., 2014). Another approach includes the synthesis of sulfur-containing spiro compounds, demonstrating the versatility of these structures in chemical synthesis (Reddy et al., 1993).

Chemical Structure and Properties

The crystal structure and stereochemistry of similar azaspiro compounds have been extensively studied, providing valuable insights into their chemical behavior and potential applications. For example, the synthesis and crystal structure analysis of 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane reveal detailed information on its molecular conformation and chiral properties, which are essential for its function and reactivity in various chemical contexts (Wen, 2002).

Application in Drug Discovery

The design and synthesis of novel thia/oxa-azaspiro[3.4]octanes, including compounds related to this compound, have been targeted for their potential as multifunctional modules in drug discovery. These efforts underscore the importance of such compounds in identifying new therapeutic agents (Li et al., 2013). Moreover, the synthesis and evaluation of 1-thia-azaspiro[4.5]decane derivatives for anticancer activity highlight the potential biomedical applications of these compounds, with several showing moderate to high inhibition activities against various cancer cell lines (Flefel et al., 2017).

Novel Reactivity and Synthetic Applications

Recent studies have explored the unique reactivity of azaspiro compounds for the development of new synthetic methodologies. For instance, the metal-free oxidative spirocyclization of alkynes with sulfonylhydrazides to produce 3-sulfonated azaspiro[4,5]trienones represents a novel approach to synthesizing biologically important sulfonated compounds under environmentally benign conditions (Wen et al., 2015).

Properties

IUPAC Name

8-[4-(trifluoromethyl)phenyl]sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3S2/c15-14(16,17)11-1-3-12(4-2-11)23(19,20)18-7-5-13(6-8-18)21-9-10-22-13/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRROATXBXFIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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